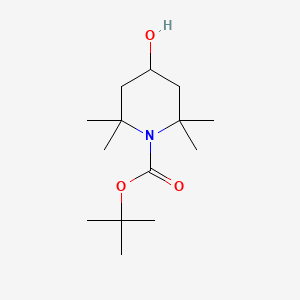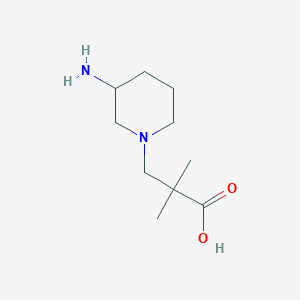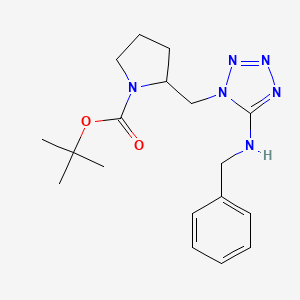![molecular formula C7H9N3O2 B13549399 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidobicyclo[310]hexane-1-carboxylic acid is a unique organic compound characterized by its azido group and bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the photochemical decomposition of pyrazolines, which provides a practical route to the desired bicyclic structure . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for 4-Azidobicyclo[31The use of transition metal catalysis and photoredox catalysis are potential methods for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Substituted bicyclohexane derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-substituted bicyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the bicyclic scaffold.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure but differ in the position and nature of the substituents.
Bicyclo[3.1.0]hexane Derivatives: Compounds with different functional groups attached to the bicyclic scaffold.
Uniqueness
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various applications. The combination of the bicyclic structure and the azido group makes it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c8-10-9-5-1-2-7(6(11)12)3-4(5)7/h4-5H,1-3H2,(H,11,12) |
InChI-Schlüssel |
MKPNYTOSTFBRBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2C1N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)






